2-[3-(2-Chlorophenyl)acryloyl]benzoic acid
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Overview
Description
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid is an organic compound that features both a chlorophenyl and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorophenyl)acryloyl]benzoic acid typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base to form 2-chlorocinnamic acid. This intermediate is then reacted with phthalic anhydride under Friedel-Crafts acylation conditions to yield the final product. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-chlorobenzoic acid, while reduction could produce 2-[3-(2-chlorophenyl)propyl]benzoic acid.
Scientific Research Applications
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action for 2-[3-(2-Chlorophenyl)acryloyl]benzoic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Fluorophenyl)acryloyl]benzoic acid
- 2-[3-(2-Methylphenyl)acryloyl]benzoic acid
- 2-[3-(2-Bromophenyl)acryloyl]benzoic acid
Uniqueness
2-[3-(2-Chlorophenyl)acryloyl]benzoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
6261-69-4 |
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Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11ClO3/c17-14-8-4-1-5-11(14)9-10-15(18)12-6-2-3-7-13(12)16(19)20/h1-10H,(H,19,20) |
InChI Key |
FQKKBXRFYSCKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
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